![molecular formula C14H18N2O5 B3395854 Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate CAS No. 3005-87-6](/img/structure/B3395854.png)
Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate
Overview
Description
Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, with the CAS number 1145-81-9, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C12H15NO4
- Molecular Weight : 237.10 g/mol
- IUPAC Name : Ethyl 2-(phenylmethoxycarbonylamino)acetate
- SMILES Notation : CCOC(=O)CNC(=O)OCC1=CC=CC=C1
This compound exhibits its biological activity primarily through interactions with various biological targets. Its structure suggests potential interactions with amino acid residues in proteins, which may influence enzymatic activities or receptor binding.
Antiviral Properties
Recent studies have indicated that compounds related to this compound possess antiviral properties. For instance, derivatives have shown efficacy against viruses such as:
- Cytomegalovirus (CMV) : Some derivatives demonstrated comparable activity to established antiviral agents like ganciclovir.
- Adenoviruses and Coxsackieviruses : Certain compounds within this class exhibited significant antiviral potency without cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it may inhibit the growth of specific bacterial strains, although detailed quantitative data is limited.
Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral efficacy of various benzimidazole derivatives, including those related to this compound). The findings highlighted:
- IC50 Values : The most potent compounds exhibited IC50 values in the low micromolar range against adenoviruses.
- Mechanism Insights : The mechanism involved inhibition of viral replication through interference with viral polymerases .
Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial activity of ethyl derivatives was assessed against several bacterial strains. The results suggested:
- Inhibition Zones : Compounds showed significant inhibition zones in agar diffusion assays.
- Minimum Inhibitory Concentration (MIC) : Specific derivatives had MIC values indicating their potential as therapeutic agents against resistant bacterial strains.
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate serves as a versatile precursor in the development of pharmaceutical agents. Its benzyloxycarbonyl group is known for enhancing the stability and solubility of amines in biological systems, making it a subject of interest in drug design.
Drug Development
- Peptide Synthesis : The compound is utilized in synthesizing peptides, particularly those requiring protection of amino groups. The benzyloxycarbonyl (Cbz) group acts as a protecting group that can be selectively removed under mild conditions, facilitating the synthesis of complex peptide structures.
- Potential Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, modifications of the ethyl ester have shown enhanced activity against various cancer cell lines in preliminary studies.
Organic Synthesis
The compound's structure allows it to participate in various organic reactions, making it a valuable building block in synthetic organic chemistry.
Synthetic Pathways
This compound can undergo several transformations:
- Macrocyclization Reactions : It can be employed in macrocyclization processes to form cyclic compounds, which are often more biologically active than their linear counterparts .
- Functional Group Modifications : The presence of reactive functional groups allows for further derivatization, enabling the synthesis of more complex molecules with desired biological activities .
Properties
IUPAC Name |
ethyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-2-20-13(18)9-15-12(17)8-16-14(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNGDEFGCCDDES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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